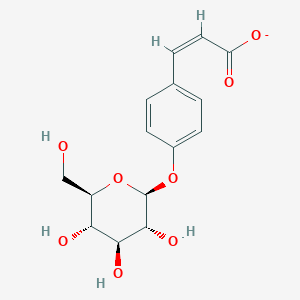
4'-O-beta-D-Glucosyl-cis-p-coumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-O-beta-D-glucosyl-cis-p-coumarate is a 4-O-beta-D-glucosyl-4-coumarate. It is a conjugate base of a 4'-O-beta-D-glucosyl-cis-p-coumaric acid.
Applications De Recherche Scientifique
Chemical Properties and Structure
4'-O-beta-D-Glucosyl-cis-p-coumarate has the molecular formula C15H18O8 and a molecular weight of approximately 326.30 g/mol. It is classified as a plant metabolite and is produced through the enzymatic action of cis-p-coumarate glucosyltransferase (EC 2.4.1.209), which catalyzes the transfer of glucose from UDP-glucose to cis-p-coumarate, resulting in the formation of this compound and UDP as a byproduct .
Pharmacological Applications
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Potential Anticancer Activity :
Applications in Plant Biology
- Plant Metabolite :
- Enhancement of Plant Growth :
Metabolic Studies
-
Role in Metabolism :
- The compound's involvement in metabolic pathways has been studied, particularly regarding its role as a substrate for various enzymes involved in phenolic metabolism. Understanding these pathways can provide insights into metabolic engineering for enhanced production of beneficial metabolites in plants .
- Regulatory Functions :
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Antioxidant Activity | Demonstrated significant free radical scavenging ability | Potential use in nutraceuticals and functional foods |
| Investigation into Anti-inflammatory Effects | Showed modulation of inflammatory cytokines | Possible therapeutic applications in chronic inflammatory diseases |
| Research on Plant Defense Mechanisms | Increased production under pathogen attack | Insights into breeding programs for disease-resistant crops |
Propriétés
Formule moléculaire |
C15H17O8- |
|---|---|
Poids moléculaire |
325.29 g/mol |
Nom IUPAC |
(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/p-1/b6-3-/t10-,12-,13+,14-,15-/m1/s1 |
Clé InChI |
LJFYQZQUAULRDF-LSSWKVNRSA-M |
SMILES isomérique |
C1=CC(=CC=C1/C=C\C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















